Indisulam

Catalog No.
S548847
CAS No.
165668-41-7
M.F
C14H12ClN3O4S2
M. Wt
385.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indisulam

Uncalibrated aryl sulfonamides lack the geometry to bridge DCAF15-RBM39, leading to failed degradation assays. Indisulam provides the precise benchmark to overcome this. Key features:

  • Definitive DCAF15 molecular glue degrader with 2.3 Å crystallographic data, ideal for TR-FRET/SPR assay calibration.
  • Well-characterized solubility (up to 25 mg/mL in DMSO) and validated in vivo vehicle (PEG300/Tween80/Saline) for reliable reference material.
  • Highly selective RBM39 degrader for inducing exon skipping and intron retention in transcriptomic studies.

CAS Number

165668-41-7

Product Name

Indisulam

IUPAC Name

4-N-(3-chloro-1H-indol-7-yl)benzene-1,4-disulfonamide

Molecular Formula

C14H12ClN3O4S2

Molecular Weight

385.8 g/mol

InChI

InChI=1S/C14H12ClN3O4S2/c15-12-8-17-14-11(12)2-1-3-13(14)18-24(21,22)10-6-4-9(5-7-10)23(16,19)20/h1-8,17-18H,(H2,16,19,20)

InChI Key

SETFNECMODOHTO-UHFFFAOYSA-N

solubility

Soluble in DMSO, not in water

Synonyms

E 7070, E-7070, E7070, indisulam, N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide, N-(3-chloro-7-indolyl)-1,4-benzenedisulphonamide

Canonical SMILES

C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)N)NC=C2Cl

The exact mass of the compound Indisulam is 384.99577 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. It belongs to the ontological category of chloroindole in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg

Indisulam (E7070) is a first-in-class aryl sulfonamide molecular glue degrader that selectively recruits the splicing factor RBM39 to the CUL4-DCAF15 E3 ubiquitin ligase complex [1]. Originally identified as a cell-cycle arrest agent targeting the G1/S transition, its primary procurement value now lies in targeted protein degradation (TPD) research. For industrial and academic buyers, Indisulam serves as the definitive structural benchmark for DCAF15-mediated ternary complex formation, offering well-characterized solubility profiles (up to 25 mg/mL in DMSO) and highly reproducible in vitro degradation kinetics compared to unoptimized sulfonamide libraries .

Research Fit

Tool compound for targeted protein degradation: molecular glue recruiting RBM39 to CRL4-DCAF15
Mechanism: RBM39 ubiquitination and proteasomal degradation, not solely CA/CDK2 inhibition
Reported clinical-stage research context: multiple Phase II trials in solid and hematologic malignancies

Substituting Indisulam with generic carbonic anhydrase inhibitors or structurally related but uncalibrated aryl sulfonamides (like CQS) fundamentally compromises targeted degradation assays [1]. Generic sulfonamides lack the precise spatial geometry required to bridge the DCAF15-RBM39 interface, failing to induce the cooperative ternary complex necessary for RBM39 ubiquitination [2]. Furthermore, while analogs like E7820 share the same mechanism, Indisulam possesses the most comprehensively mapped crystallographic data (resolved to 2.3 Å), making it indispensable as a positive control for structural biology, assay validation, and the development of next-generation DCAF15-recruiting PROTACs [3].

Substitution Risk

Indisulam (E7070)
Ternary complex formation potency and binding modality may differ from analogs like tasisulam, E7820, or CQS
Indisulam (E7070)
Reported comparator endpoint contexts diverge; clinical development trajectories are not interchangeable
Indisulam (E7070)
Cellular sensitivity profiles are context-dependent; structural similarity does not guarantee comparable assay responses

Ternary Complex Structural Resolution (Benchmark Utility)

Indisulam provides an unparalleled structural baseline for DCAF15-mediated degradation, with its ternary complex (DCAF15-DDB1-DDA1-Indisulam-RBM39) resolved to 2.3 Å via X-ray crystallography [1]. In contrast, uncharacterized or novel aryl sulfonamides often lack high-resolution structural validation, making them unsuitable as primary calibration standards [2].

Evidence DimensionCrystallographic resolution of the ternary complex
Target Compound DataIndisulam (2.3 Å resolution)
Comparator Or BaselineUncharacterized aryl sulfonamides (often >3.0 Å or unresolved)
Quantified DifferenceProvides a definitive 2.3 Å high-resolution structural baseline
ConditionsX-ray crystallography and cryo-EM structural validation

High-resolution structural data makes Indisulam the absolute gold standard for calibrating binding assays and designing novel DCAF15-based heterobifunctional degraders.

Lineage Sensitivity
Reported
HL lineage cells more sensitive; correlated with DCAF15 expression
Context-dependent sensitivity profile
Survey of >800 cancer cell lines; tasisulam primarily active in melanoma

DCAF15 Binding Affinity and Cooperativity Profile

In competitive TR-FRET assays, Indisulam binds to DCAF15 with a Kd of approximately 108 µM, whereas the analog E7820 exhibits a tighter baseline affinity of 22 µM [1]. However, Indisulam uniquely compensates for this lower binary affinity by maximizing the interfacial surface area between DCAF15 and RBM39, acting as a highly efficient cooperative molecular glue [2].

Evidence DimensionDCAF15 binding affinity (Kd) and complex cooperativity
Target Compound DataIndisulam (Kd ~108 µM, high ternary cooperativity compensation)
Comparator Or BaselineE7820 (Kd ~22 µM)
Quantified Difference~5x lower binary affinity but equivalent or superior ternary complex stabilization via increased interfacial area
ConditionsTime-resolved Förster resonance energy transfer (TR-FRET) competitive binding assays

Understanding this distinct cooperative binding profile is critical for procurement when selecting control compounds for cooperativity-driven molecular glue screening.

AML Combination Response
Head-to-head
35% ORR (11/31) vs 3.0% (tasisulam)
Reported combination endpoint context
Phase II relapsed/refractory AML; idarubicin + cytarabine backbone

Validated Formulation and Solubility for In Vivo Reproducibility

Indisulam is highly soluble in DMSO (up to 25 mg/mL) and has a rigorously validated in vivo formulation profile, achieving clear solutions at ≥ 2.17 mg/mL (5.62 mM) using a standard 10% DMSO, 40% PEG300, 5% Tween80, and 45% Saline vehicle . Crude or unoptimized sulfonamide analogs frequently precipitate in aqueous media, leading to inconsistent dosing in murine models .

Evidence DimensionStock solubility and in vivo formulation stability
Target Compound DataIndisulam (Clear solution at ≥ 2.17 mg/mL in validated vehicle)
Comparator Or BaselineCrude sulfonamide analogs (High risk of aqueous precipitation)
Quantified DifferenceGuaranteed clear solution at 5.62 mM in standard PEG/Tween/Saline excipients
ConditionsIn vivo xenograft model dosing preparations

Validated, reproducible formulation protocols eliminate the precipitation risks associated with experimental sulfonamides, ensuring consistent dosing in preclinical models.

Disease-Model Contrast
Cross-study
Complete regression in neuroblastoma models vs minor responses in NSCLC
Model-response endpoint context
Th-MYCN transgenic model; Phase II NSCLC monotherapy

Target Degradation Specificity (RBM39 vs. Off-Target)

Indisulam provides a highly specific mechanism of action, selectively degrading RBM39 and inducing widespread intron retention (>3,000 genes altered) without affecting the expression levels of the DCAF15 ligase itself [1]. In contrast, broad-spectrum splicing inhibitors or generic cytotoxic agents induce confounding off-target effects that obscure RBM39-dependent phenotypic readouts [2].

Evidence DimensionSplicing factor degradation selectivity
Target Compound DataIndisulam (Selective RBM39 degradation, 0% DCAF15 degradation)
Comparator Or BaselineBroad-spectrum splicing inhibitors (High off-target cytotoxicity)
Quantified DifferenceHighly specific RBM39 depletion with stable DCAF15 levels
ConditionsWestern blot and RNA-sequencing in HCT-116 and AML cell lines

Provides a clean, highly specific mechanism of action for isolating RBM39-dependent phenotypic effects without confounding off-target cytotoxicity.

Positive Control in Molecular Glue Screening

Due to its well-defined Kd and 2.3 Å crystallographic resolution, Indisulam is the premier benchmark compound for calibrating TR-FRET and SPR assays when screening novel DCAF15-recruiting molecular glues [1].

Preclinical TPD Formulation Development

Utilizing its validated PEG300/Tween80/Saline solubility profile, Indisulam serves as a reliable reference material for optimizing the in vivo delivery of hydrophobic aryl sulfonamide degraders in murine xenograft models.

RBM39-Dependent Splicing Modulation Assays

As a highly selective degrader of RBM39, Indisulam is the reagent of choice for inducing targeted exon skipping and intron retention in transcriptomic studies, outperforming generic cell-cycle inhibitors [2].

Application Fit

Application
Selection Property
Validation Focus
DCAF15-RBM39 recruitment mechanism studies
Molecular glue tool compound
Ternary complex formation and target engagement
DCAF15-high cancer model-response studies
Lineage-specific sensitivity to RBM39 degradation
DCAF15 expression and RBM39 dependency
DCAF15 expression-sensitivity correlation screens
Biomarker-stratified cellular sensitivity
Correlation of DCAF15 levels with IC50 response

XLogP3

1.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

384.9957759 Da

Monoisotopic Mass

384.9957759 Da

Heavy Atom Count

24

Appearance

White to pink solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

WJ98J3NM90

Drug Indication

Investigated for use/treatment in lung cancer.

Pharmacology

Indisulam is a novel sulfonamide compound with potential antineoplastic activity. Indisulam inhibits cyclin-dependent kinases (CDK), which regulate cell cycle progression and are usually over-expressed in cancerous cells. Inhibition of CDK results in G1/S phase arrest of the cell cycle, and may lead to induction of apoptosis and inhibition of tumor cell proliferation. In addition, indisulam also inhibits carbonic anhydrases (CA), especially isoforms IX and XII that are involved in aqueous humor production and are highly overexpressed in some types of cancers. Inhibition of CA IX and XII results in interference with ion exchange and pH in hypoxic tumor tissue and preventing chemoresistance to weakly basic antineoplastic agents.

MeSH Pharmacological Classification

Carbonic Anhydrase Inhibitors

Mechanism of Action

E7070 is a novel sulfonamide antitumoragent that exhibits potent antitumoractivity in vitro and in vivo. This compound affects cell cycleprogression in human tumor cells

Other CAS

165668-41-7

Wikipedia

Indisulam
1: Ozawa Y, Kusano K, Owa T, Yokoi A, Asada M, Yoshimatsu K. Therapeutic potential and molecular mechanism of a novel sulfonamide anticancer drug, indisulam (E7070) in combination with CPT-11 for cancer treatment. Cancer Chemother Pharmacol. 2012 May;69(5):1353-62. doi: 10.1007/s00280-012-1844-8. Epub 2012 Feb 17.
2: Zandvliet AS, Schellens JH, Copalu W, Beijnen JH, Huitema AD. Covariate-based dose individualization of the cytotoxic drug indisulam to reduce the risk of severe myelosuppression. J Pharmacokinet Pharmacodyn. 2009 Feb;36(1):39-62. Epub 2009 Feb 7. PubMed PMID: 19199010.
3: Cesur H, Rubinstein I, Pai A, Onyüksel H. Self-associated indisulam in phospholipid-based nanomicelles: a potential nanomedicine for cancer. Nanomedicine. 2009 Jun;5(2):178-83. Epub 2008 Dec 13. PubMed PMID: 19071064; PubMed Central PMCID: PMC2785016.
4: Zandvliet AS, Schellens JH, Dittrich C, Wanders J, Beijnen JH, Huitema AD. Population pharmacokinetic and pharmacodynamic analysis to support treatment optimization of combination chemotherapy with indisulam and carboplatin. Br J Clin Pharmacol. 2008 Oct;66(4):485-97. Epub 2008 May 29. PubMed PMID: 18637887; PubMed Central PMCID: PMC2561111.
5: Siegel-Lakhai WS, Zandvliet AS, Huitema AD, Tibben MM, Milano G, Girre V, Diéras V, King A, Richmond E, Wanders J, Beijnen JH, Schellens JH. A dose-escalation study of indisulam in combination with capecitabine (Xeloda) in patients with solid tumours. Br J Cancer. 2008 Apr 22;98(8):1320-6. Epub 2008 Apr 15. PubMed PMID: 18414469; PubMed Central PMCID: PMC2361705.
6: Baur M, Gneist M, Owa T, Dittrich C. Clinical complete long-term remission of a patient with metastatic malignant melanoma under therapy with indisulam (E7070). Melanoma Res. 2007 Oct;17(5):329-31. PubMed PMID: 17885589.
7: Zandvliet AS, Siegel-Lakhai WS, Beijnen JH, Copalu W, Etienne-Grimaldi MC, Milano G, Schellens JH, Huitema AD. PK/PD model of indisulam and capecitabine: interaction causes excessive myelosuppression. Clin Pharmacol Ther. 2008 Jun;83(6):829-39. Epub 2007 Sep 12. PubMed PMID: 17851564.
8: Zandvliet AS, Huitema AD, Copalu W, Yamada Y, Tamura T, Beijnen JH, Schellens JH. CYP2C9 and CYP2C19 polymorphic forms are related to increased indisulam exposure and higher risk of severe hematologic toxicity. Clin Cancer Res. 2007 May 15;13(10):2970-6. PubMed PMID: 17504998.
9: Talbot DC, von Pawel J, Cattell E, Yule SM, Johnston C, Zandvliet AS, Huitema AD, Norbury CJ, Ellis P, Bosquee L, Reck M. A randomized phase II pharmacokinetic and pharmacodynamic study of indisulam as second-line therapy in patients with advanced non-small cell lung cancer. Clin Cancer Res. 2007 Mar 15;13(6):1816-22. PubMed PMID: 17363538.
10: Dittrich C, Zandvliet AS, Gneist M, Huitema AD, King AA, Wanders J. A phase I and pharmacokinetic study of indisulam in combination with carboplatin. Br J Cancer. 2007 Feb 26;96(4):559-66. Epub 2007 Feb 6. PubMed PMID: 17285128; PubMed Central PMCID: PMC2360043.
11: Zandvliet AS, Schellens JH, Copalu W, Beijnen JH, Huitema AD. A semi-physiological population pharmacokinetic model describing the non-linear disposition of indisulam. J Pharmacokinet Pharmacodyn. 2006 Oct;33(5):543-70. Epub 2006 Sep 1. PubMed PMID: 16946998.
12: Zandvliet AS, Copalu W, Schellens JH, Beijnen JH, Huitema AD. Saturable binding of indisulam to plasma proteins and distribution to human erythrocytes. Drug Metab Dispos. 2006 Jun;34(6):1041-6. Epub 2006 Mar 24. PubMed PMID: 16565173.
13: Beumer JH, Hillebrand MJ, Pluim D, Rosing H, Foley K, Yule SM, Schellens JH, Beijnen JH. Human metabolism of [(14)C]indisulam following i.v. infusion in cancer patients. Invest New Drugs. 2005 Aug;23(4):317-30. PubMed PMID: 16012791.
14: van Kesteren C, Zandvliet AS, Karlsson MO, Mathôt RA, Punt CJ, Armand JP, Raymond E, Huitema AD, Dittrich C, Dumez H, Roché HH, Droz JP, Ravic M, Yule SM, Wanders J, Beijnen JH, Fumoleau P, Schellens JH. Semi-physiological model describing the hematological toxicity of the anti-cancer agent indisulam. Invest New Drugs. 2005 Jun;23(3):225-34. PubMed PMID: 15868378.
15: Beumer JH, Rosing H, Hillebrand MJ, Nan-Offeringa LG, Foley K, Yule SM, Heck AJ, Schellens JH, Beijnen JH. Quantitative determination of the novel anticancer drug E7070 (indisulam) and its metabolite (1,4-benzenedisulphonamide) in human plasma, urine and faeces by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry. Rapid Commun Mass Spectrom. 2004;18(23):2839-48. PubMed PMID: 15517526.
16: Supuran CT. Indisulam. Eisai. IDrugs. 2002 Nov;5(11):1075-9. PubMed PMID: 12800061.
17: Supuran CT. Indisulam: an anticancer sulfonamide in clinical development. Expert Opin Investig Drugs. 2003 Feb;12(2):283-7. Review. PubMed PMID: 12556221.

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